Masitinib

描述

This compound is a tyrosine-kinase inhibitor used in the treatment of mast cell tumors in dogs. It has been available in Europe since 2009, under the brand name Masivet. In the USA it is distributed under the name Kinavet and has been available for veterinaries since 2011.

This compound is a multi-targeted protein tyrosine kinase inhibitor, with potential antineoplastic activity. Upon administration, this compound selectively binds to and inhibits both the wild-type and mutated forms of the stem cell factor receptor (c-Kit; SCFR); platelet-derived growth factor receptor (PDGFR); fibroblast growth factor receptor 3 (FGFR3); and, to a lesser extent, focal adhesion kinase (FAK). As a consequence, tumor cell proliferation may be inhibited in cancer cell types that overexpress these receptor tyrosine kinases (RTKs).

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for neoplasm and has 16 investigational indications.

a protein kinase inhibitor and antineoplastic agent

See also: this compound Mesylate (active moiety of).

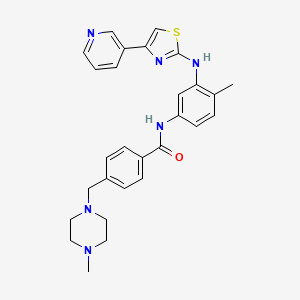

Structure

3D Structure

属性

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEOLQLKVOPQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000207 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790299-79-5 | |

| Record name | Masitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790299-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Masitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790299795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11526 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MASITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M59NC4E26P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Masitinib: A Targeted Approach to c-Kit and PDGFR Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Masitinib is a potent and selective oral tyrosine kinase inhibitor that has garnered significant interest in the fields of oncology, inflammatory diseases, and neurodegenerative disorders. Developed by AB Science, this small molecule therapeutic primarily targets the wild-type c-Kit receptor, the juxtamembrane (JM) domain of c-Kit, and the platelet-derived growth factor receptors (PDGFR) α and β.[1][2][3][4][5] Its high selectivity and distinct binding profile compared to other tyrosine kinase inhibitors like imatinib suggest a favorable safety profile, particularly concerning cardiotoxicity.[6][7][8] This technical guide provides a comprehensive overview of this compound's core mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and a visual representation of the relevant signaling pathways.

Core Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the ATP-binding sites of specific tyrosine kinases, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[1][9] Its primary targets, c-Kit and PDGFR, are key regulators of various cellular processes, and their dysregulation is implicated in numerous pathologies.

c-Kit Inhibition: The c-Kit receptor, also known as CD117, is a receptor tyrosine kinase that, upon binding to its ligand, stem cell factor (SCF), plays a vital role in hematopoiesis, melanogenesis, and gametogenesis.[10][11] Mutations leading to constitutive activation of c-Kit are oncogenic drivers in various cancers, most notably gastrointestinal stromal tumors (GIST) and mast cell tumors.[6][7][11] this compound effectively inhibits both wild-type c-Kit and gain-of-function mutants in the juxtamembrane domain, leading to the induction of apoptosis in cancer cells dependent on c-Kit signaling.[1][6][7][8]

PDGFR Inhibition: Platelet-derived growth factor receptors (PDGFRs), including PDGFR-α and PDGFR-β, are involved in cell growth, proliferation, and angiogenesis.[12][13][14] Aberrant PDGFR signaling is a hallmark of various solid tumors, where it can promote tumor growth and the formation of new blood vessels.[12][13] this compound's inhibition of PDGFRα and PDGFRβ makes it a promising candidate for cancers where this signaling pathway is overactive.[1][5][15]

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and a panel of other kinases. This data highlights the drug's potency and selectivity.

Table 1: this compound IC50 Values for Primary Kinase Targets

| Target Kinase | IC50 (nM) | Cell Line/Assay Condition | Reference |

| c-Kit (recombinant, human, wild-type) | 200 ± 40 | In vitro enzyme-linked immunoassay | [1][6][7][8] |

| c-Kit (wild-type) | 150 ± 80 | Ba/F3 cells (SCF-induced proliferation) | [1][6][7][8] |

| c-Kit (V559D mutant) | 3 ± 0.1 | Ba/F3 cells | [1][8][9] |

| c-Kit (Δ27 mouse mutant) | 5 | Ba/F3 cells | [1][9] |

| PDGFRα | 540 | Recombinant | [1][5] |

| PDGFRβ | 800 | Recombinant | [1][5] |

| PDGFRα | 300 | Ba/F3 cells (PDGF-BB-stimulated proliferation) | [1][9] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Target Kinase | IC50 (nM) | Notes | Reference |

| Lyn | 510 ± 130 | Potent inhibition | [1][5][8] |

| FGFR3 | Moderately potent | To a lesser extent than c-Kit/PDGFR | [1][6][7][8] |

| Abl | Weak inhibition | [1][6][7][9] | |

| c-Fms | 1000 - 1480 | Weak inhibition | [7] |

| Flt3 | >10,000 | Inactive | [7] |

Signaling Pathways

The following diagrams illustrate the c-Kit and PDGFR signaling pathways and the point of inhibition by this compound.

Caption: c-Kit Signaling Pathway and this compound Inhibition.

Caption: PDGFR Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound's activity.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol is adapted from studies assessing the inhibitory effects of this compound on recombinant kinases.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Materials:

-

96-well microtiter plates

-

Poly(Glu,Tyr 4:1) substrate

-

Washing buffer (10 mM phosphate-buffered saline [pH 7.4], 0.05% Tween 20)

-

Kinase buffer (10 mM MgCl2, 1 mM MnCl2, 1 mM sodium orthovanadate, 20 mM HEPES, pH 7.8)

-

Recombinant kinase

-

This compound (or other inhibitors) at various concentrations

-

ATP

-

Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1M H2SO4)

-

Plate reader

Procedure:

-

Coat the 96-well plates overnight at 4°C with 0.25 mg/ml poly(Glu,Tyr 4:1) substrate.

-

Wash the plates twice with washing buffer and dry for 2 hours at room temperature.

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the recombinant kinase and the this compound dilutions to the wells.

-

Initiate the kinase reaction by adding ATP at a concentration of at least twice the Km for the specific enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by washing the plate with washing buffer.

-

Add the anti-phosphotyrosine-HRP antibody and incubate for the recommended time.

-

Wash the plate to remove unbound antibody.

-

Add the HRP substrate and incubate until color develops.

-

Stop the colorimetric reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using appropriate software.

Caption: Workflow for an ELISA-based kinase inhibition assay.

Cell Proliferation Assay (WST-1 based)

This protocol is based on methods used to assess the effect of this compound on the proliferation of factor-dependent cell lines.[8]

Objective: To determine the IC50 of this compound for inhibiting growth factor-induced cell proliferation.

Materials:

-

Ba/F3 cells expressing the target receptor (e.g., c-Kit or PDGFR)

-

IL-3 (for maintaining the cell line)

-

Appropriate growth factor (e.g., SCF or PDGF-BB)

-

This compound at various concentrations

-

96-well cell culture plates

-

Cell culture medium

-

WST-1 reagent

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Culture Ba/F3 cells expressing the target receptor in medium containing IL-3.

-

Wash the cells to remove IL-3 and resuspend them in medium without IL-3.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Add the specific growth factor (e.g., SCF or PDGF-BB) to induce proliferation. Include control wells with no growth factor and wells with growth factor but no inhibitor.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add WST-1 reagent to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of proliferation inhibition for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a highly selective and potent inhibitor of c-Kit and PDGFR, with a well-characterized mechanism of action. The quantitative data from in vitro assays consistently demonstrate its efficacy in the nanomolar range against these key oncogenic drivers. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties of this compound and similar tyrosine kinase inhibitors. The visualization of the signaling pathways clarifies the points of intervention and the downstream consequences of this compound's activity. This comprehensive technical overview serves as a valuable resource for professionals in the field of drug development and cancer research, facilitating a deeper understanding of this compound's therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Clinical Trial: NCT00812240 - My Cancer Genome [mycancergenome.org]

- 4. ClinConnect | this compound in First Line Treatment of Gastro-Intestinal [clinconnect.io]

- 5. This compound (PD003354, WJEOLQLKVOPQFV-UHFFFAOYSA-N) [probes-drugs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]

- 8. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sinobiological.com [sinobiological.com]

- 14. Roles of PDGF/PDGFR signaling in various organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ab-science.com [ab-science.com]

Investigating the Downstream Signaling Pathways of Masitinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Masitinib, a potent and selective tyrosine kinase inhibitor. This compound's therapeutic potential in a range of diseases, including oncology, inflammatory conditions, and neurological disorders, stems from its ability to target key kinases involved in cell proliferation, survival, and inflammation. This document details the molecular targets of this compound, summarizes its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action through signaling pathway and workflow diagrams.

Introduction to this compound

This compound is an orally bioavailable tyrosine kinase inhibitor that demonstrates high affinity and selectivity for the wild-type and juxtamembrane-mutated forms of the c-Kit receptor, the platelet-derived growth factor receptor (PDGFR), and the lymphocyte-specific protein tyrosine kinase (Lyn), and to a lesser extent, the Fyn kinase.[1][2] Its mechanism of action is centered on the modulation of mast cell and macrophage activity, key components of the immune system, thereby impacting inflammatory and neurodegenerative processes.[3][4]

Quantitative Data Presentation

The inhibitory activity of this compound against its primary kinase targets and its effects on cellular processes have been quantified in numerous studies. The following tables summarize these key quantitative findings.

Table 1: Inhibitory Activity of this compound against Target Kinases

| Target Kinase | IC50 (nM) | Cell Line/System | Reference |

| c-Kit (human recombinant) | 200 | In vitro enzyme assay | [1][2][5] |

| c-Kit (in Ba/F3 cells) | 150 ± 80 | Ba/F3 cells expressing human wild-type c-Kit | [2] |

| c-Kit (V559D mutant) | 3 | Ba/F3 cells | [6] |

| c-Kit (Δ27 mouse mutant) | 5 | Ba/F3 cells | [6] |

| PDGFRα | 540 | In vitro enzyme assay | [1][5][6] |

| PDGFRβ | 800 | In vitro enzyme assay | [1][5][6] |

| PDGFRα (in Ba/F3 cells) | 300 | Ba/F3 cells expressing PDGFRα | [6] |

| LynB | 510 | In vitro enzyme assay | [1][5] |

| Fyn | - | - | |

| FGFR3 | Moderately inhibited | In vitro enzyme assay | [2] |

| Abl | Weak inhibition | In vitro enzyme assay | [2][6] |

| c-Fms | Weak inhibition | In vitro enzyme assay | [2][6] |

Table 2: Cellular Effects of this compound

| Cellular Process | IC50/Effect | Cell Line/System | Reference |

| SCF-induced proliferation | 150 nM | Ba/F3 cells expressing human wild-type c-Kit | [6] |

| PDGF-BB-stimulated proliferation | 300 nM | Ba/F3 cells expressing PDGFRα | [6] |

| Mastocytoma cell proliferation (HMC-1α155) | 10 nM | HMC-1α155 cells | [6] |

| Mastocytoma cell proliferation (FMA3) | 30 nM | FMA3 cells | [6] |

| Mast cell degranulation | Dose-dependent inhibition | Human cord-blood-derived mast cells | [2][7] |

| Cytokine production (e.g., TNF-α) | Dose-dependent inhibition | Human cord-blood-derived mast cells | [2][7] |

| Mast cell migration | ~79.6% inhibition at 1.0 µM | Bone marrow-derived mast cells | [2] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways targeted by this compound.

c-Kit Signaling Pathway Inhibition by this compound

PDGFR Signaling Pathway Inhibition by this compound

Lyn/Fyn Signaling in Immune Cells and its Inhibition by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific tyrosine kinase.

Workflow Diagram:

Methodology:

-

Plate Coating: Coat a 96-well microtiter plate overnight at 4°C with a generic kinase substrate, such as 0.25 mg/ml poly(Glu,Tyr 4:1), in a suitable buffer (e.g., PBS).[8]

-

Washing: Wash the plate twice with a wash buffer (e.g., 10 mM PBS, pH 7.4, with 0.05% Tween 20) and dry for 2 hours at room temperature.[8]

-

Reagent Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer (e.g., 20 mM HEPES, pH 7.8, 10 mM MgCl₂, 1 mM MnCl₂, 1 mM sodium orthovanadate).[8] The final concentrations should span a range appropriate for determining the IC50.

-

Reaction Setup: Add the this compound dilutions to the wells. Add the recombinant kinase enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration should be at least twice the Km of the enzyme for ATP (e.g., for c-Kit, with a Km of approximately 9.0 µM, an ATP concentration of 10 µM can be used).[9]

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a solution containing a chelating agent, such as 100 mM EDTA.[8]

-

Detection: Detect the level of substrate phosphorylation using an ELISA-based method. This typically involves incubating the wells with a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody, followed by the addition of a chromogenic substrate (e.g., TMB).

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[8] Plot the absorbance values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins within cells.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Culture the cells of interest (e.g., Ba/F3 cells expressing the target kinase, or a relevant cancer cell line) to approximately 80% confluency. If studying ligand-induced phosphorylation, serum-starve the cells for several hours to reduce basal signaling. Treat the cells with various concentrations of this compound for a specified duration. Subsequently, stimulate the cells with the appropriate ligand (e.g., SCF for c-Kit, PDGF-BB for PDGFR) for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-c-Kit, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like β-actin or GAPDH. Quantify the band intensities using densitometry software.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate at an optimal density, which should be determined empirically for each cell line. For many cell lines, a density of 5,000 to 10,000 cells per well is a good starting point.[10][11]

-

Cell Adherence: For adherent cells, allow them to attach to the plate by incubating for 12-24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a period that allows for the assessment of the drug's effect on proliferation, typically 48 to 72 hours.[8]

-

MTT Addition: Add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.[12]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[13]

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 for cell proliferation.

Conclusion

This compound is a selective tyrosine kinase inhibitor with a well-defined profile of activity against c-Kit, PDGFR, and Lyn. Its ability to modulate the function of mast cells and other immune cells through the inhibition of these key signaling pathways underpins its therapeutic potential across a spectrum of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the downstream signaling pathways of this compound and to explore its clinical applications. The visualization of these pathways and workflows aims to provide a clear and concise understanding of the molecular mechanisms of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. diva-portal.org [diva-portal.org]

- 4. Frontiers | Lyn, Lupus, and (B) Lymphocytes, a Lesson on the Critical Balance of Kinase Signaling in Immunity [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]

- 7. ab-science.com [ab-science.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Masitinib: A Targeted Approach to Neuroinflammation in Neurodegenerative Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation, driven by the chronic activation of innate immune cells in the central nervous system (CNS), is a critical pathological component of numerous neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease (AD), and progressive forms of Multiple Sclerosis (MS). Masitinib, an orally bioavailable tyrosine kinase inhibitor, represents a targeted therapeutic strategy aimed at modulating the activity of key cells in the neuroimmune axis, primarily mast cells and microglia. By selectively inhibiting critical signaling pathways, this compound reduces the inflammatory cascade, mitigates neuronal damage, and has demonstrated the potential to slow disease progression in both preclinical models and human clinical trials. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound exerts its therapeutic effects by selectively inhibiting a limited number of tyrosine kinases that are crucial for the function, proliferation, and survival of mast cells and microglia.[1] Its primary targets include the stem cell factor receptor (c-Kit), the colony-stimulating factor 1 receptor (CSF-1R), and members of the Src family kinases, Fyn and Lyn.[2][3] This multi-targeted approach allows this compound to intervene at several key points in the neuroinflammatory process.

-

Mast Cell Modulation via c-Kit and Lyn Inhibition: Mast cells, located on both sides of the blood-brain barrier (BBB), are key instigators of inflammatory responses.[4][5] Upon activation, they release a host of pro-inflammatory and vasoactive mediators. This compound's potent inhibition of the c-Kit receptor, the primary signaling pathway for mast cell survival and activation, and Lyn, a key kinase in the signaling cascade for degranulation, effectively suppresses these cells.[5] This action helps to reduce neuroinflammation and regulate the permeability of the BBB.[4][5]

-

Microglial Regulation via CSF-1R Inhibition: Microglia are the resident immune cells of the CNS. In neurodegenerative states, their chronic activation contributes to neuronal damage. The CSF-1R pathway is essential for microglial proliferation and survival. This compound's inhibition of CSF-1R dampens microglial activation and proliferation, thereby reducing the production of inflammatory mediators and protecting motor neurons from degeneration.[4]

-

Targeting Alzheimer's Pathology via Fyn Inhibition: In the context of Alzheimer's disease, the Fyn kinase is implicated in both amyloid-beta (Aβ) signaling and the hyperphosphorylation of Tau protein.[3][4] By inhibiting Fyn, this compound may disrupt these core pathological cascades, offering a mechanism of action that extends beyond general neuroinflammation.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous in vitro, preclinical, and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Kinase and Cellular Inhibition

| Target / Assay | IC50 Value (nM) | Cell Line / System | Reference(s) |

| Kinase Activity | |||

| c-Kit (recombinant) | 200 ± 40 | Enzyme Assay | |

| CSF-1R | 90 | Enzyme Assay | |

| PDGFR-α | 540 ± 60 | Enzyme Assay | |

| PDGFR-β | 800 ± 120 | Enzyme Assay | |

| LynB | 510 | Enzyme Assay | [3] |

| Fyn | Not Reported | - | [3][4] |

| Cellular Activity | |||

| SCF-induced Proliferation | 150 ± 80 | Ba/F3-hKIT cells | |

| PDGF-induced Proliferation | 300 ± 5 | Ba/F3-PDGFRα cells |

Table 2: Preclinical Efficacy in Animal Models

| Model | Parameter | This compound Dose | Result | p-value | Reference(s) |

| EAE (MS Model) | Relative change in serum NfL (Day 8) | 50 mg/kg/day | 43% reduction vs. control | < 0.0001 | [4][5] |

| Relative change in serum NfL (Day 8) | 100 mg/kg/day | 60% reduction vs. control | < 0.0001 | [4][5] | |

| IFNγ reduction (Day 15) | 50 mg/kg/day | 40% reduction vs. control | < 0.05 | [4] | |

| TNFα reduction (Day 15) | 50 mg/kg/day | 22% reduction vs. control | < 0.05 | [4] | |

| SOD1G93A Rat (ALS Model) | Post-paralysis Survival | 30 mg/kg/day | 40% increase vs. control | < 0.05 | |

| Motor Neuron Count | 30 mg/kg/day** | Prevented ~60% loss seen in controls | < 0.01 | ||

| Treatment initiated 7 days after paralysis onset. | |||||

| **Treatment initiated at paralysis onset. |

Table 3: Clinical Trial Efficacy in Neurodegenerative Diseases

| Disease | Study | N (this compound/Placebo) | Primary Endpoint | Result (this compound vs. Placebo) | p-value | Reference(s) |

| Alzheimer's Disease | AB09004 (Phase 2B/3) | 182 / 176 | Change in ADAS-Cog at 24 wks | -1.46 vs. +0.69 | 0.0003 | |

| Change in ADCS-ADL at 24 wks | +1.01 vs. -0.81 | 0.038 | ||||

| Progressive MS | AB07002 (Phase 2B/3) | 199 / 101 | Overall change in EDSS to 96 wks | 0.001 vs. 0.098 | 0.0256 | [2] |

| Risk of 1st Disability Progression | 42% reduction | < 0.05 | ||||

| ALS | Phase 2/3 | 191 / 203 | Change in ALSFRS-R at 48 wks | 27% slower decline | < 0.05 | |

| Overall Survival** | 25-month benefit | < 0.05 | ||||

| In pre-specified "normal progressor" population. | ||||||

| **In a specific subgroup analysis. |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with this compound research.

Signaling Pathways

Caption: this compound inhibits mast cell activation by blocking c-Kit and Lyn signaling.

Caption: this compound blocks microglia proliferation and activation via CSF-1R inhibition.

Caption: this compound's inhibition of Fyn kinase targets Aβ and Tau pathology in AD.

Experimental Workflows

Caption: Workflow for a preclinical study of this compound in the EAE mouse model.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 'Piperazining' the catalytic gatekeepers: unraveling the pan-inhibition of SRC kinases; LYN, FYN and BLK by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of Masitinib in Alzheimer's Disease Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Masitinib, an oral tyrosine kinase inhibitor, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Its mechanism of action extends beyond single-target approaches, focusing on the neuroinflammatory component of AD by modulating key cells of the innate immune system—mast cells and microglia. Preclinical studies in various AD animal models have demonstrated this compound's potential to improve cognitive function, protect synapses, and modulate neuroinflammation. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and elucidated signaling pathways, offering a comprehensive resource for the scientific community.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Growing evidence implicates neuroinflammation as a critical contributor to the pathogenesis of AD. This compound's unique mechanism of action, targeting mast cells and microglia, positions it as a novel therapeutic strategy to counteract the inflammatory cascade in AD.

Mechanism of Action

This compound is a potent and selective inhibitor of several tyrosine kinases, primarily targeting:

-

c-Kit: Expressed on mast cells, its inhibition by this compound leads to a reduction in mast cell activation and degranulation, thereby decreasing the release of pro-inflammatory mediators.

-

Fyn and Lyn: These Src family kinases are involved in mast cell activation and have also been implicated in Aβ signaling and tau phosphorylation.[1]

-

Colony-Stimulating Factor 1 Receptor (CSF1R): Crucial for the survival, proliferation, and function of microglia, its inhibition by this compound can modulate microglial activity, shifting them from a pro-inflammatory to a more homeostatic phenotype.[1][2]

By targeting these kinases, this compound exerts a dual effect on two key cell types implicated in AD-related neuroinflammation.

Preclinical Efficacy in Alzheimer's Disease Models

Cognitive Function

A pivotal study by Li et al. (2020) investigated the effects of chronic oral this compound treatment in the APPswe/PSEN1dE9 transgenic mouse model of Alzheimer's disease.[3][4]

Table 1: Effect of this compound on Spatial Memory in APPswe/PSEN1dE9 Mice (Morris Water Maze)

| Treatment Group | Mean Time in Target Quadrant (%) | p-value (vs. Tg-Vehicle) |

| Wild-Type (WT) - Vehicle | ~45% | <0.01 |

| Transgenic (Tg) - Vehicle | ~25% | - |

| Transgenic (Tg) - this compound | ~40% | <0.05 |

Data are approximated from graphical representations in Li et al. (2020).[3][5]

These results indicate that this compound treatment significantly restored spatial learning and memory in a transgenic AD mouse model.[3]

Synaptic Integrity

The same study also assessed the impact of this compound on synaptic density by measuring the levels of synaptophysin, a presynaptic vesicle protein.

Table 2: Effect of this compound on Synaptophysin Levels in the Hippocampus of APPswe/PSEN1dE9 Mice

| Treatment Group | Relative Optical Density of Synaptophysin Immunoreactivity | p-value (vs. Tg-Vehicle) |

| Wild-Type (WT) - Vehicle | ~1.0 | <0.01 |

| Transgenic (Tg) - Vehicle | ~0.6 | - |

| Transgenic (Tg) - this compound | ~0.9 | <0.05 |

Data are approximated from graphical representations in Li et al. (2020).[3]

This compound treatment led to a significant recovery of synaptophysin levels, suggesting a neuroprotective effect on synapses.[3]

Neuroinflammation and Amyloid Pathology

Interestingly, the cognitive and synaptic benefits of this compound in the APPswe/PSEN1dE9 model were observed without a significant reduction in amyloid-β plaques or pro-inflammatory markers like IL-1β.[3] This suggests that this compound's primary neuroprotective effects may be mediated downstream of plaque formation, by mitigating the inflammatory response and its detrimental effects on synaptic function.

However, other studies suggest this compound can suppress microglial activation and inhibit the NF-κB/NLRP3/caspase-1 signaling axis, a key inflammatory pathway in AD.[6]

Experimental Protocols

Animal Models

-

APPswe/PSEN1dE9 Transgenic Mice: This widely used mouse model of familial AD overexpresses human amyloid precursor protein with the Swedish mutation and a mutant human presenilin 1. These mice develop age-dependent Aβ plaques and cognitive deficits.[3][4]

Drug Administration

-

Chronic Oral Administration: this compound was administered orally to the animals. While the exact dosage and duration in the Li et al. study are not specified in the abstract, other preclinical studies in neuroinflammatory models have used doses of 50 mg/kg/day and 100 mg/kg/day.[5]

Behavioral Analysis: Morris Water Maze

The Morris Water Maze is a standard test for assessing spatial learning and memory in rodents.

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time. The percentage of time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.[7][8]

-

Histological and Biochemical Analyses

-

Immunohistochemistry for Synaptophysin:

-

Brain tissue is fixed, sectioned, and incubated with a primary antibody specific for synaptophysin.

-

A secondary antibody conjugated to a fluorescent marker or an enzyme is then applied.

-

The intensity of the signal, corresponding to the amount of synaptophysin, is quantified using microscopy and image analysis software.[9][10][11]

-

-

ELISA for Amyloid-Beta:

Signaling Pathways and Experimental Workflows

This compound's Dual Action on Mast Cells and Microglia

References

- 1. This compound in neurodegenerative disorders – AB Science [ab-science.com]

- 2. This compound in Neurology – AB Science [ab-science.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Chronic this compound Treatment in APPswe/PSEN1dE9 Transgenic Mice Modeling Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New peer-reviewed data provide strong evidence supporting this compound potential for the treatment of Alzheimer’s disease – AB Science [ab-science.com]

- 7. ab-science.com [ab-science.com]

- 8. mmpc.org [mmpc.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 13. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

Masitinib: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Masitinib is an orally administered, potent, and selective tyrosine kinase inhibitor that represents a significant therapeutic candidate for a range of inflammatory and neurodegenerative diseases. Its primary mechanism of action involves the targeted inhibition of key kinases crucial for the function of mast cells and microglia, central players in the inflammatory cascade. By modulating the activity of these innate immune cells, this compound effectively curtails the release of pro-inflammatory mediators, reduces neuroinflammation, and has demonstrated clinical benefits in conditions such as severe asthma, progressive multiple sclerosis, and Alzheimer's disease. This document provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to generate this evidence.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by selectively inhibiting a limited number of tyrosine kinases, primarily c-Kit, Lyn, Fyn, and the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] This targeted approach allows for the potent modulation of specific immune cells, namely mast cells and microglia, which are pivotal in both peripheral inflammation and neuroinflammation.[4][5][6][7]

Inhibition of Mast Cell Activation

Mast cells are key initiators and amplifiers of the inflammatory response.[1] Upon activation, they degranulate, releasing a host of pro-inflammatory mediators. This compound's primary strength lies in its comprehensive inhibition of mast cell function through multiple targets:

-

c-Kit Inhibition : this compound potently inhibits the Stem Cell Factor (SCF)/c-Kit signaling pathway, which is essential for mast cell survival, proliferation, and activation.[8][9]

-

Lyn/Fyn Inhibition : It also targets the intracellular kinases Lyn and Fyn, which are critical for signaling downstream of the high-affinity IgE receptor (FcεRI), a primary trigger for allergic inflammation and mast cell degranulation.[1][10]

This dual action on c-Kit and key FcεRI signaling components makes this compound a powerful inhibitor of mast cell-mediated inflammation, more so than inhibitors that target only a single pathway.[8][11]

Modulation of Neuroinflammation via Microglia and Mast Cells

In the central nervous system (CNS), neuroinflammation is a critical component of neurodegenerative disease progression. This compound's mechanism is uniquely suited to address this by targeting multiple cell types within the neuronal microenvironment.[3][7]

-

Microglia Inhibition : Through inhibition of CSF-1R, this compound can regulate the activation and proliferation of microglia, the resident macrophages of the CNS. This helps shift microglia from a pro-inflammatory, neurotoxic state to a more neuroprotective phenotype.[3][10]

-

CNS Mast Cell Inhibition : Mast cells are present in the brain and contribute to neuroinflammation and the regulation of blood-brain barrier (BBB) permeability.[9][10] this compound's inhibition of these cells can reduce the inflammatory milieu and help maintain BBB integrity.[9]

-

Neuronal Fyn Kinase Inhibition : In the context of Alzheimer's disease, this compound also inhibits the neuronal kinase Fyn. Fyn is implicated in both amyloid-beta (Aβ) signaling and the phosphorylation of Tau protein, two central pathologies of the disease.[10][12][13]

Quantitative Data: In Vitro and Preclinical Evidence

The anti-inflammatory potential of this compound is substantiated by robust in vitro and preclinical data, demonstrating potent and selective kinase inhibition and efficacy in animal models of inflammatory disease.

Kinase Inhibition Profile

This compound shows high selectivity for its primary targets, with substantially less activity against other kinases, suggesting a favorable safety profile compared to less selective inhibitors.[8][11]

| Target Kinase | Assay Type | IC50 (nM) | Reference(s) |

| c-Kit (Wild-Type) | Recombinant Human | 200 ± 40 | [8] |

| c-Kit (Wild-Type) | Cell-based (Ba/F3) | 150 ± 80 | [8][14] |

| PDGFRα | Recombinant | 540 | [14] |

| PDGFRβ | Recombinant | 800 | [14] |

| Lyn | Recombinant | Potently Inhibited | [8] |

| ABL | Recombinant | Weak Inhibition | [14] |

| c-Fms | Recombinant | Weak Inhibition | [14] |

Preclinical Efficacy in a Model of Multiple Sclerosis

In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard for studying multiple sclerosis, this compound demonstrated significant neuroprotective and anti-inflammatory effects.[2][15]

| Parameter | Treatment Group | Result vs. EAE Control | P-value | Reference(s) |

| Relative Change in Serum NfL (Day 8) | This compound 50 mg/kg/day | 43% Lower | < 0.0001 | [2][16] |

| This compound 100 mg/kg/day | 60% Lower | < 0.0001 | [2][16] | |

| Pro-inflammatory Cytokines (Day 15) | This compound (50 & 100 mg/kg/day) | Significantly Lower | < 0.05 | [2][17] |

| Relative Deterioration in Grip Strength (Day 15) | This compound (50 & 100 mg/kg/day) | Significantly Less Deterioration | < 0.001 | [2][6] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound was determined using recombinant human kinases. The kinase reaction was performed in the presence of a substrate (e.g., poly(Glu,Tyr 4:1)) and varying concentrations of this compound. The half-maximal inhibitory concentration (IC50) was calculated by measuring the reduction in substrate phosphorylation, typically through radio-labeled ATP incorporation or specific antibody-based detection methods.[8]

Cell-Based Proliferation Assays

The murine interleukin-3 (IL-3)-dependent Ba/F3 cell line was utilized. These cells were transfected to express specific human wild-type or mutant tyrosine kinase receptors (e.g., c-Kit, PDGFRα). In the absence of IL-3, cell proliferation becomes dependent on the activation of the transfected kinase by its specific ligand (e.g., Stem Cell Factor for c-Kit). Cells were incubated with the ligand and varying concentrations of this compound for 48-72 hours. Cell viability and proliferation were then assessed using standard methods like MTT or CellTiter-Glo assays to determine the IC50.[8][14]

EAE Mouse Model Workflow

The workflow for assessing this compound in the EAE model involved several key stages.

Clinical Evidence of Anti-Inflammatory Efficacy

This compound has been evaluated in numerous clinical trials across a spectrum of diseases where inflammation is a key pathological driver.

Severe Asthma

In patients with severe, corticosteroid-dependent asthma, this compound has been shown to reduce the rate of severe exacerbations, demonstrating its ability to control mast cell-driven airway inflammation.[18][19]

| Study | Phase | Population | Primary Endpoint | Key Result | Reference(s) |

| AB07015 | 3 | Severe asthma uncontrolled by OCS | Annualized severe asthma exacerbation rate (SAER) | 35% reduction in SAER with this compound vs. placebo (RR 0.65; p=0.010) | [18][19] |

| Eosinophil count ≥150 cells/µL | SAER in subgroup | 38% reduction in SAER vs. placebo (RR 0.62; p=0.016) | [18][19] | ||

| Phase 2a | 2a | Severe corticosteroid-dependent asthma | Change in Asthma Control Questionnaire (ACQ) score | Significant improvement in ACQ score with this compound (-0.99) vs. placebo (-0.43) at 16 weeks | [20][21] |

Protocol Summary (Phase 3, AB07015): This was a randomized (2:1), double-blind, placebo-controlled study. Adult patients with severe asthma uncontrolled by high-dose inhaled corticosteroids plus oral corticosteroids (≥7.5 mg/d) received this compound (6 mg/kg/day) or placebo as an add-on therapy. The primary endpoint was the reduction in the annualized rate of severe asthma exacerbations.[18]

Rheumatoid Arthritis

This compound has shown efficacy in improving the signs and symptoms of active rheumatoid arthritis in patients who have had an inadequate response to DMARDs.[22][23]

| Study | Phase | Population | Treatment Duration | Key Efficacy Results (ACR Response) | Reference(s) |

| Phase 2a | 2a | DMARD-refractory active RA | 12 weeks | ACR20: 54-56%ACR50: 26-33%ACR70: 8-11% | [22][23][24] |

Protocol Summary (Phase 2a): This was a multicenter, open-label, dose-ranging trial. 43 patients with an inadequate response to DMARDs were randomized to receive this compound at initial doses of 3.0 or 6.0 mg/kg/day for 12 weeks. Dose adjustments were permitted. Efficacy was assessed using the American College of Rheumatology (ACR) improvement criteria.[22][23]

Progressive Multiple Sclerosis

By targeting microglia and mast cells, this compound aims to reduce the chronic neuroinflammation that drives disability progression in non-active forms of MS.

| Study | Phase | Population | Primary Endpoint | Key Result | Reference(s) |

| AB07002 | 2b/3 | Primary Progressive & non-active Secondary Progressive MS | Change in Expanded Disability Status Scale (EDSS) | This compound (4.5 mg/kg/day) significantly slowed disability progression compared to placebo. | [4][25] |

Protocol Summary (Phase 2b/3, AB07002): This randomized, double-blind, placebo-controlled trial recruited 611 participants with primary progressive or non-active secondary progressive MS. Patients received one of two doses of this compound or a placebo for 96 weeks. The primary outcome was the change in EDSS score from baseline.[4][25]

Alzheimer's Disease

This compound's potential in Alzheimer's disease stems from its ability to modulate neuroinflammation and target Fyn kinase, which is involved in Aβ and Tau pathology.[12][26]

| Study | Phase | Population | Primary Endpoint | Key Result | Reference(s) |

| Phase 2 | 2 | Mild-to-moderate AD | Change in ADAS-Cog | Significantly lower rate of clinically relevant cognitive decline (6% vs. 50% for placebo; p=0.046 at 24 weeks). | [9] |

| AB09004 | 2b/3 | Mild-to-moderate AD | Change in ADAS-Cog & ADCS-ADL | This compound (4.5 mg/kg/day) met its primary endpoint, significantly slowing cognitive and functional decline versus placebo. | [7][12] |

Protocol Summary (Phase 2): A randomized, placebo-controlled study where patients with mild-to-moderate Alzheimer's disease received this compound as an add-on to standard care (cholinesterase inhibitors and/or memantine) for 24 weeks. The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).[9]

Conclusion

This compound is a selective tyrosine kinase inhibitor with a well-defined anti-inflammatory mechanism of action centered on the inhibition of mast cells and microglia. Its efficacy is supported by a strong foundation of in vitro, preclinical, and clinical data across a range of inflammatory and neuroinflammatory disorders. By targeting the upstream drivers of the innate immune response, this compound offers a promising therapeutic strategy for complex diseases where inflammation is a critical, and often inadequately addressed, component of the pathology. The quantitative evidence consistently demonstrates its potential to modify disease course and improve clinical outcomes.

References

- 1. This compound in inflammatory diseases – AB Science [ab-science.com]

- 2. Tyrosine kinase inhibitor, this compound, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Neurology – AB Science [ab-science.com]

- 4. This compound (AB1010) | MS Trust [mstrust.org.uk]

- 5. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. biospace.com [biospace.com]

- 8. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]

- 9. This compound as an adjunct therapy for mild-to-moderate Alzheimer's disease: a randomised, placebo-controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound in neurodegenerative disorders – AB Science [ab-science.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

- 15. Tyrosine kinase inhibitor, this compound, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease | PLOS One [journals.plos.org]

- 16. Tyrosine kinase inhibitor, this compound, limits neuronal damage, as measured by serum neurofilament light chain concentration in a model of neuroimmune-driven neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Efficacy and Safety of this compound in Corticosteroid-Dependent Severe Asthma: A Randomized Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oral this compound Phase 3 Results Promising for Severe Asthma [medscape.com]

- 20. This compound, a c-kit/PDGF receptor tyrosine kinase inhibitor, improves disease control in severe corticosteroid-dependent asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ab-science.com [ab-science.com]

- 22. This compound in the treatment of active rheumatoid arthritis: results of a multicentre, open-label, dose-ranging, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound in the treatment of active rheumatoid arthritis: results of a multicentre, open-label, dose-ranging, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. More about this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound | MS Canada [mscanada.ca]

- 26. labiotech.eu [labiotech.eu]

The Potential of Masitinib in Attenuating Neuroinflammation in Animal Models of Multiple Sclerosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by neuroinflammation, demyelination, and axonal damage. While current therapies primarily target the adaptive immune system and are most effective in the relapsing-remitting forms of the disease, there remains a significant unmet need for treatments that can effectively address the progressive stages of MS, which are thought to be driven by innate immune cells. Masitinib, an orally bioavailable tyrosine kinase inhibitor, has emerged as a promising therapeutic candidate due to its unique mechanism of action targeting key cells of the innate immune system, namely mast cells and microglia. This technical guide provides an in-depth review of the preclinical evidence for this compound in animal models of MS, focusing on the quantitative outcomes, experimental methodologies, and underlying signaling pathways.

Mechanism of Action: Targeting Innate Immunity in Neuroinflammation

This compound's therapeutic potential in MS stems from its ability to selectively inhibit key tyrosine kinases that govern the function of mast cells and microglia, two cell types increasingly implicated in the pathophysiology of progressive MS.[1][2]

Inhibition of Mast Cell Activity

Mast cells, located on both sides of the blood-brain barrier, are potent inflammatory cells that, when activated, release a plethora of pro-inflammatory mediators.[3][4] this compound targets several critical kinases in mast cells:

-

c-Kit: Inhibition of the stem cell factor receptor (c-Kit) disrupts mast cell survival, proliferation, and differentiation.[5][6]

-

LYN and FYN: These Src family kinases are crucial for signaling downstream of the high-affinity IgE receptor (FcεRI), and their inhibition by this compound prevents mast cell degranulation and the release of inflammatory mediators.[5][7]

By inhibiting these pathways, this compound effectively reduces mast cell-driven neuroinflammation and blood-brain barrier disruption.

References

- 1. This compound as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-paralysis tyrosine kinase inhibition with this compound abrogates neuroinflammation and slows disease progression in inherited amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound treatment in patients with progressive multiple sclerosis: a randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in inflammatory diseases – AB Science [ab-science.com]

- 6. alsnewstoday.com [alsnewstoday.com]

- 7. This compound in Neurology – AB Science [ab-science.com]

Masitinib's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Masitinib, a potent and selective oral tyrosine kinase inhibitor, is emerging as a significant modulator of the tumor microenvironment (TME). By targeting key cellular players and signaling pathways within the TME, this compound demonstrates the potential to overcome resistance to conventional cancer therapies and enhance anti-tumor immunity. This technical guide provides an in-depth analysis of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Introduction

The tumor microenvironment, a complex ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix, plays a pivotal role in tumor progression, metastasis, and response to therapy. This compound's unique mechanism of action, primarily targeting mast cells and macrophages, positions it as a promising agent to remodel the TME from a pro-tumoral to an anti-tumoral state. This document serves as a comprehensive resource for researchers and drug developers seeking to understand and leverage the immunomodulatory and TME-altering properties of this compound in cancer research.

Mechanism of Action in the Tumor Microenvironment

This compound is a tyrosine kinase inhibitor that selectively targets a limited number of kinases, including c-Kit, platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor 3 (FGFR3), focal adhesion kinase (FAK), and lymphocyte-specific protein tyrosine kinase (Lck).[1] Its impact on the TME is primarily mediated through its effects on mast cells and macrophages.[2]

-

Mast Cell Inhibition: Mast cells, when activated in the TME, can release a plethora of pro-tumoral factors that promote angiogenesis, tissue remodeling, and immune suppression. This compound, by inhibiting the c-Kit receptor, a critical survival and activation signal for mast cells, effectively reduces mast cell degranulation and the release of these factors.[3][4] This leads to a decrease in pro-tumoral M2-polarizing cytokines, as well as factors that favor metastasis and angiogenesis.[5]

-

Macrophage Modulation: Tumor-associated macrophages (TAMs) are key architects of the TME and can exist in a pro-inflammatory (M1) or anti-inflammatory/pro-tumoral (M2) state. This compound has been shown to promote the polarization of macrophages towards an anti-tumoral M1 phenotype.[5] This shift enhances the anti-tumor immune response by increasing the presentation of tumor antigens and the production of pro-inflammatory cytokines that can directly kill cancer cells and recruit other immune effector cells.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound (IC50 Values)

| Target Kinase/Cell Line | IC50 (nM) | Cell Type/Condition | Reference |

| c-Kit (recombinant, wild-type) | 200 ± 40 | Enzyme Assay | [Dubreuil P, et al. 2009][6][7] |

| c-Kit (wild-type) in Ba/F3 cells | 150 ± 80 | Cell-based Assay | [Dubreuil P, et al. 2009][6][7] |

| c-Kit (V559D mutant) in Ba/F3 cells | 3.0 ± 0.1 | Cell-based Assay | [Dubreuil P, et al. 2009][6] |

| c-Kit (Δ27 mutant) in Ba/F3 cells | 5.0 ± 0.3 | Cell-based Assay | [Dubreuil P, et al. 2009][6] |

| PDGFRα (recombinant) | 540 ± 60 | Enzyme Assay | [Dubreuil P, et al. 2009][6][8] |

| PDGFRβ (recombinant) | 800 ± 120 | Enzyme Assay | [Dubreuil P, et al. 2009][6][8] |

| PDGFRα in Ba/F3 cells | 300 ± 5 | Cell-based Assay | [Dubreuil P, et al. 2009][6][8] |

| Lyn (recombinant) | 400 | Enzyme Assay | [Soria JC, et al. 2009][5] |

| FAK (phosphorylation reduction) | ~1 µM (21% reduction) | Cell-based Assay | [Soria JC, et al. 2009][5] |

| Mia Paca-2 (Pancreatic Cancer) + Gemcitabine | >400-fold reduction | Cell-based Assay | [Humbert M, et al. 2010][6][9] |

| Panc-1 (Pancreatic Cancer) + Gemcitabine | 10-fold reduction | Cell-based Assay | [Humbert M, et al. 2010][6][9] |

| OSW (Canine T-cell Lymphoma) | 5 | Cell-based Assay | [Hermine O, et al. 2016][5] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Treatment | Outcome | Reference |

| Ba/F3 Xenograft (Δ27 c-Kit mutant) | This compound (30 mg/kg, i.p., twice daily) | Significant reduction in tumor growth | [Dubreuil P, et al. 2009][10] |

| Ba/F3 Xenograft (Δ27 c-Kit mutant) | This compound (45 mg/kg, i.p., twice daily) | Significant reduction in tumor growth | [Dubreuil P, et al. 2009][10] |

| Mia Paca-2 Xenograft (Pancreatic Cancer) | This compound (100 mg/kg/day) + Gemcitabine (50 mg/kg twice weekly) | Reduced tumor growth compared to control | [Humbert M, et al. 2010][9] |

| Canine Mast Cell Tumors | This compound (12.5 mg/kg/day) | Increased time to tumor progression | [Hahn KA, et al. 2008] |

| Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | This compound (6.0 mg/kg/day) + Docetaxel | 21% reduction in risk of progression (HR=0.79) in patients with ALP ≤ 250 IU/L | [AB Science Press Release, 2025][11][12] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound.

Caption: this compound inhibits c-Kit signaling.

Caption: this compound inhibits PDGFR signaling.

Caption: this compound inhibits FAK signaling.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the tumor microenvironment.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To quantify the inhibitory effect of this compound on IgE-mediated degranulation of mast cells.

Materials:

-

Human or murine mast cell line (e.g., LAD2, MC/9)

-

Cell culture medium (e.g., StemPro-34 SFM)

-

Human or mouse IgE

-

Anti-IgE antibody or specific antigen

-

This compound

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Stop solution (e.g., 0.1 M sodium carbonate/bicarbonate buffer)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Culture and Sensitization: Culture mast cells according to standard protocols. Twenty-four hours prior to the assay, sensitize the cells by adding IgE to the culture medium.

-

Cell Preparation: On the day of the assay, wash the cells with Tyrode's buffer and resuspend them at a concentration of 5 x 10^5 cells/mL.

-

This compound Treatment: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the appropriate wells. Incubate for 30 minutes at 37°C.

-

Degranulation Induction: Induce degranulation by adding 50 µL of anti-IgE antibody or the specific antigen to the wells. For a positive control, add a degranulating agent like compound 48/80. For total release, lyse the cells with Triton X-100.

-

Sample Collection: Incubate for 30 minutes at 37°C. Centrifuge the plate to pellet the cells and collect the supernatant.

-

β-Hexosaminidase Assay: Add a portion of the supernatant to a new plate containing the pNAG substrate. Incubate at 37°C for 60-90 minutes.

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a plate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of macrophages to M1 or M2 phenotypes.

Materials:

-

Human or murine monocytes (e.g., from PBMCs or a cell line like THP-1)

-

Macrophage differentiation medium (containing M-CSF or GM-CSF)

-

Polarizing cytokines (e.g., IFN-γ and LPS for M1; IL-4 and IL-13 for M2)

-

This compound

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix and primers for M1 (e.g., CD86, TNF-α, IL-1β) and M2 (e.g., CD206, CD163, Arg1) markers

-

Flow cytometry antibodies for M1 (e.g., anti-CD86) and M2 (e.g., anti-CD206) surface markers

-

Flow cytometer

Procedure:

-

Macrophage Differentiation: Differentiate monocytes into macrophages by culturing them in differentiation medium for 5-7 days.

-

Polarization and this compound Treatment: Replace the medium with fresh medium containing the appropriate polarizing cytokines and different concentrations of this compound (or vehicle control). Incubate for 24-48 hours.

-

Analysis of Gene Expression (qPCR):

-

Isolate total RNA from the polarized macrophages.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers for M1 and M2 marker genes.

-

Analyze the relative gene expression levels using the ΔΔCt method, normalized to a housekeeping gene.

-

-

Analysis of Surface Marker Expression (Flow Cytometry):

-

Harvest the polarized macrophages and stain them with fluorescently labeled antibodies against M1 and M2 surface markers.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells expressing each marker.

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line

-

Matrigel (optional)

-

This compound formulation for oral gavage or intraperitoneal injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (or vehicle control) to the mice according to the desired dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth.

Conclusion

This compound's ability to modulate the tumor microenvironment by targeting mast cells and macrophages represents a compelling strategy in cancer therapy. The data and methodologies presented in this guide underscore the potential of this compound to reprogram the TME, thereby enhancing anti-tumor immunity and potentially overcoming resistance to other treatments. Further research into the nuanced effects of this compound on various components of the TME will undoubtedly pave the way for its rational application in novel combination therapies for a wide range of malignancies.

References

- 1. This compound (AB1010), from canine tumor model to human clinical development: where we are? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ab-science.com [ab-science.com]

- 6. This compound (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging roles of PDGF-D signaling pathway in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Masitinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Masitinib is an orally administered tyrosine kinase inhibitor that has garnered significant interest for its therapeutic potential in a range of diseases, including oncology, inflammatory disorders, and neurodegenerative conditions.[1][2] Developed by AB Science under the code name AB1010, this compound selectively targets a limited number of kinases, primarily the wild-type c-Kit receptor and its juxtamembrane mutation, platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptor 3 (FGFR3), as well as the intracellular kinases Lyn and Fyn.[1][3] This targeted approach allows for the modulation of key signaling pathways involved in the proliferation, survival, and activity of mast cells and microglia, crucial players in inflammatory and neuroinflammatory processes.[2][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical and clinical studies, providing insights into its absorption, distribution, metabolism, and excretion (ADME).

Data Presentation: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Species | Notes |

| Oral Bioavailability | Not explicitly quantified in a single value. However, it is orally active and bioavailable in vivo.[1] Simultaneous administration with a high-fat breakfast increases exposure by about 23%.[5] | Human | The lack of a precise bioavailability percentage is a limitation in the current publicly available data. |

| Time to Maximum Concentration (Tmax) | 1.5 to 5.0 hours | Human | Relatively slow absorption profile at clinical doses.[6] |

| Plasma Protein Binding | Approximately 93% | Human | Primarily binds to albumin and alpha-acid-glycoprotein.[5] |

| Volume of Distribution (Vd) | High | Human | Apparent volume of distribution is high, suggesting extensive tissue distribution. The central volume of distribution (V1) is noted to be higher in males.[1][5] |

| Metabolism | Primarily hepatic, catalyzed by Cytochrome P450 enzymes CYP3A4 and CYP2C8.[6] The major metabolite is AB3280 (N-desmethyl this compound).[6] | Human | |

| Elimination Half-life (t½) | Average of 24 hours (range: 18–36 hours) | Human | [1] |

| Clearance (CL) | Estimated steady-state total clearance of 42–84 L/h. | Human | [1] |

| Excretion | Primarily in feces. An estimated 10% of the dose is recovered in urine, with less than 2% as unchanged this compound and its major metabolite. | Human | [5] |

Pharmacodynamics

This compound exerts its therapeutic effects by inhibiting specific tyrosine kinases, thereby modulating downstream signaling pathways that control cellular processes such as proliferation, survival, and inflammation.

Data Presentation: In Vitro Inhibitory Activity of this compound (IC50 values)

| Target Kinase | IC50 (nM) | Assay Type |

| c-Kit (wild-type) | 200 ± 40 | Recombinant human enzyme assay[1] |

| c-Kit (juxtamembrane mutant) | 3 | Cell proliferation assay (Ba/F3 cells)[3] |

| PDGFRα | 540 ± 60 | Recombinant enzyme assay[7] |

| PDGFRβ | 800 ± 120 | Recombinant enzyme assay[7] |

| FGFR3 | 900 | Not Specified |

| Lyn | 510 (for LynB) | Not Specified |

| Fyn | - | Inhibition of LYN and FYN is a key mechanism in mast cells[8] |

| CSF1R | - | Inhibition of CSF1R is a key mechanism in microglia[9] |

| ABL | 1200 ± 300 | Recombinant enzyme assay[7] |

Signaling Pathways Modulated by this compound

This compound's therapeutic efficacy stems from its ability to interfere with key signaling cascades initiated by the kinases it inhibits. The following diagrams illustrate the primary pathways affected by this compound.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the pharmacodynamic profile of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Methodology:

-

Plate Coating: A 96-well microtiter plate is coated overnight with a generic kinase substrate, such as 0.25 mg/ml poly(Glu,Tyr 4:1).[9] The plate is then washed twice with a wash buffer (e.g., 10 mM phosphate-buffered saline [pH 7.4] with 0.05% Tween 20) and dried.[9]

-

Reaction Mixture: The kinase reaction is performed in a final volume of 50 µL in a kinase buffer (e.g., 10 mM MgCl2, 1 mM MnCl2, 1 mM sodium orthovanadate, 20 mM HEPES, pH 7.8).[9] This buffer contains ATP at a concentration at least twice the Km for the specific enzyme to ensure a linear reaction rate.[9]

-

Inhibitor Addition: Serial dilutions of this compound are added to the wells.

-

Enzyme Addition: The reaction is initiated by adding the recombinant kinase enzyme.

-